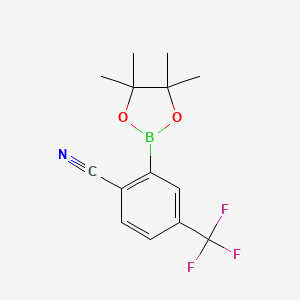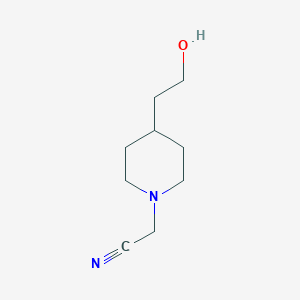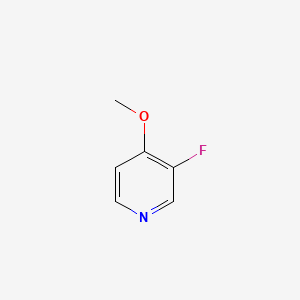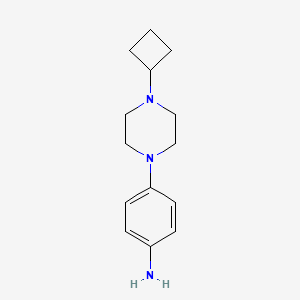
4-(4-シクロブチルピペラジン-1-イル)アニリン
概要
説明
“4-(4-Cyclobutylpiperazin-1-yl)aniline” is an organic compound with a molecular weight of 245.37 . It is a versatile material used in scientific research, with potential applications ranging from drug discovery to materials synthesis.
Molecular Structure Analysis
The molecular structure of “4-(4-Cyclobutylpiperazin-1-yl)aniline” can be analyzed using various techniques. For instance, density functional theory (DFT) can provide detailed insights into the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-Cyclobutylpiperazin-1-yl)aniline” include a boiling point of 391.3±37.0 °C, a density of 1.194±0.06 g/cm3, and a pKa of 8.42±0.70 .科学的研究の応用
農薬工業
4-(4-シクロブチルピペラジン-1-イル)アニリン: は、農薬工業における重要な有機中間体です 。この化合物は、殺虫剤や除草剤の合成に使用することができます。その構造特性により、害虫や雑草の特定の生物学的標的への結合親和性を高める可能性があり、より効果的な農薬剤につながる可能性があります。
医薬品開発
医薬品では、この化合物はさまざまな薬物の合成における前駆体として役立ちます 。そのピペラジン部分は、多くの医薬品に共通の特徴であり、特にピペラジンは血液脳関門を通過する能力があるため、神経疾患のための新規治療薬の開発における可能性を示しています。
染料分野
4-(4-シクロブチルピペラジン-1-イル)アニリンのアニリン成分は、染料の製造に広く使用されています 。この化合物は、向上した耐光性や新しい色合いなどのユニークな特性を持つ新しい染料の合成に関与している可能性があり、繊維や印刷業界にとって有益です。
グリーンケミストリーアプリケーション
この化合物は、化学合成で使用されるより有毒な物質のより安全な代替物として、グリーンケミストリーアプリケーションで使用される可能性があります 。環境への影響を軽減することを目指すグリーンケミストリーの原則に沿って、エコフレンドリーな合成プロセスにおける触媒または試薬としての可能性があります。
導電性ポリマー
4-(4-シクロブチルピペラジン-1-イル)アニリンのような置換アニリンは、導電性ポリマーの開発において重要です 。これらのポリマーは、静電防止コーティング、導電性インクの製造、フレキシブル電子デバイス用の材料など、エレクトロニクスで応用されています。
Safety and Hazards
特性
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-12-4-6-14(7-5-12)17-10-8-16(9-11-17)13-2-1-3-13/h4-7,13H,1-3,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWMFUNFCMWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

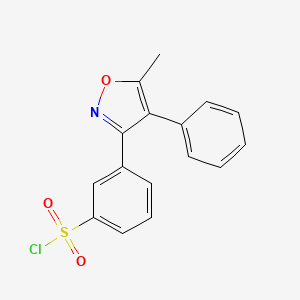




![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)
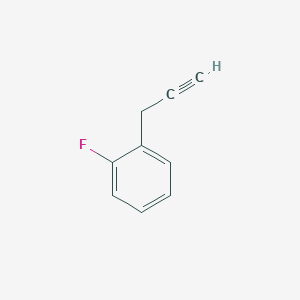

![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)
![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
